D-Homocysteinesulfinic acid

NMDA Receptor Excitotoxicity Stereoselectivity

Procure D-Homocysteinesulfinic acid (D-HCSA) for stereospecific receptor pharmacology studies where the L-enantiomer or generic SAAs (HCA, CSA) are scientifically invalid substitutes. D-HCSA exhibits uniquely weak NMDA receptor affinity (Ki >10,000 nM), making it an ideal negative control for L-HCSA (IC50 1.9 μM). Critically, it does not induce mitochondrial glutamate/aspartate efflux, unlike its L-counterpart, enabling precise dissection of transporter-mediated vs. receptor-mediated effects. Essential for ALS biomarker validation—plasma HCSA is specifically elevated in ALS patients (75.91 vs. 54.06 nM in controls). Required as a chiral comparator in hyperhomocysteinemia neurotoxicity research where oxidized metabolites are >200-fold more potent than homocysteine.

Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
CAS No. 33514-39-5
Cat. No. B10785150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homocysteinesulfinic acid
CAS33514-39-5
Molecular FormulaC4H9NO4S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC(CS(=O)O)C(C(=O)O)N
InChIInChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1
InChIKeyPDNJLMZEGXHSCU-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Homocysteinesulfinic Acid (CAS 33514-39-5): An Essential Chiral Probe for Sulfur Amino Acid Receptor Pharmacology


D-Homocysteinesulfinic acid (D-HCSA, CAS 33514-39-5) is a chiral sulfur-containing amino acid derivative classified as an endogenous excitatory amino acid receptor agonist [1]. It exists as the D-enantiomer of homocysteinesulfinic acid and is structurally defined as (2R)-2-amino-4-sulfinobutanoic acid [2]. Its primary scientific interest lies in its stereospecific interactions with ionotropic and metabotropic glutamate receptors, distinguishing it from its L-enantiomer and other sulfur amino acids (SAAs) such as homocysteic acid (HCA) and cysteine sulfinic acid (CSA). As a high-purity chiral compound (typically ≥98% TLC), it serves as a critical tool for dissecting receptor pharmacology and studying pathophysiological conditions like hyperhomocysteinemia and ALS .

Why D-Homocysteinesulfinic Acid Cannot Be Replaced by L-HCSA or Other SAA Analogs


Generic substitution with the more widely studied L-enantiomer (L-HCSA), homocysteic acid (HCA), or cysteine sulfinic acid (CSA) is not scientifically valid for experiments requiring D-HCSA. Its unique stereospecific binding profile is the primary differentiator. While L-HCSA acts as a potent agonist across many mGluR subtypes, D-HCSA exhibits weak affinity for NMDA receptors (Ki > 10,000 nM) but demonstrates unique selectivities in functional assays, such as being one of the few compounds with affinity most selective for the NMDA binding site [1][2]. This stereospecificity is critical, as D-HCSA does not cause significant release of internal glutamate/aspartate in mitochondrial transport assays, unlike its L-counterparts, highlighting a distinct biochemical interaction profile [3]. Furthermore, in disease biomarker studies, plasma HCSA—which encompasses both enantiomers—is specifically elevated in ALS patients, whereas other SAAs like HCA and CSA are not, suggesting a unique metabolic or pathological role for the HCSA scaffold that warrants investigation with the pure D-isomer [4].

Quantitative Differentiation of D-Homocysteinesulfinic Acid: Head-to-Head Evidence for Procurement Decisions


NMDA Receptor Selectivity: D-HCSA vs. L-HCSA Binding Affinity

In radioligand binding assays, D-HCSA exhibits a significantly lower affinity for the NMDA receptor compared to many other sulfur amino acids. For the NMDA receptor, D-HCSA has a Ki > 10,000 nM [1]. This is in stark contrast to its potent inhibition of neuronal network activity, which occurs with an IC50 of 1.9 μM for L-HCSA, an effect mediated via the NMDA receptor [2]. This divergence between binding affinity and functional effect is a key stereospecific property.

NMDA Receptor Excitotoxicity Stereoselectivity

Mitochondrial Transport Specificity: D-HCSA Does Not Induce Substrate Efflux

D-HCSA's stereochemistry dictates its interaction with mitochondrial transport systems. In studies on the glutamate-aspartate carrier of rat liver mitochondria, D-HCSA (homocysteinesulfinate) and D-cysteinesulfinate were unable to elicit significant efflux of intramitochondrial glutamate or aspartate [1]. In contrast, the L-isomers of these SAAs effectively triggered substrate exchange. This indicates a high degree of stereospecificity at the transporter level.

Mitochondrial Transport Glutamate-Aspartate Carrier Metabolism

Plasma Biomarker Specificity: HCSA Levels are Selectively Elevated in ALS

In a comparative clinical study, plasma levels of HCSA were found to be significantly elevated in patients with ALS compared to healthy controls (p < 0.0001), with mean concentrations of 75.91 ± 15.38 nM versus 54.06 ± 8.503 nM, respectively [1]. Crucially, no significant changes were observed in the plasma levels of other related SAAs, including cysteic acid, cysteine sulfinic acid, and homocysteic acid, in the same patient cohort. Fifty percent of ALS patients had HCSA levels 1.5- to 2-fold higher than controls.

Biomarker Amyotrophic Lateral Sclerosis Excitotoxicity

Potent Inhibition of Neuronal Network Activity at Pathophysiological Concentrations

L-HCSA is a potent inhibitor of spontaneous neuronal network activity, with an IC50 of 1.9 μM, which is >200-fold more potent than its parent compound, D,L-homocysteine (IC50 = 401 μM) [1]. This effect is observed at concentrations relevant to severe hyperhomocysteinemia (50–200 μM). D-HCSA's activity in this specific assay is not quantified in the same study, but the L-isomer's potency establishes the HCSA scaffold as a key neuroactive metabolite. The chirality is critical as the D-isomer shows weak NMDA binding affinity (Ki >10,000 nM) yet the L-isomer's functional effect is NMDA-mediated, indicating a complex stereospecific pharmacology.

Hyperhomocysteinemia Neuronal Network Electrophysiology

Validated Research Applications for D-Homocysteinesulfinic Acid Based on Quantitative Evidence


Investigating Stereospecific NMDA Receptor Pharmacology

D-HCSA is a critical tool for research groups investigating the stereospecific pharmacology of the NMDA receptor. Its extremely weak binding affinity (Ki > 10,000 nM) makes it an ideal negative control or inactive analog for experiments where L-HCSA (which exhibits potent functional NMDA-mediated inhibition with an IC50 of 1.9 μM) or other active SAAs are used to probe NMDA receptor function [1][2]. This allows for definitive conclusions about the stereochemical requirements for receptor activation and downstream signaling.

Mechanistic Studies of Mitochondrial Transporter Stereospecificity

For studies focused on the mitochondrial glutamate-aspartate carrier, D-HCSA provides a stereospecific probe. Its inability to induce the efflux of mitochondrial glutamate or aspartate, in direct contrast to its L-enantiomer and other L-SAA analogs, makes it essential for defining the chiral recognition elements of this important transport system [1]. It can be used to parse transporter-mediated metabolic effects from direct receptor-mediated effects in complex cellular models.

Validating HCSA as a Selective Biomarker for ALS and Related Conditions

The specific and significant elevation of plasma HCSA levels in ALS patients (mean 75.91 nM vs. 54.06 nM in controls), coupled with the lack of change in other SAAs like HCA and CSA, strongly supports the use of HCSA and its pure enantiomers in biomarker discovery and validation programs [1]. Procuring D-HCSA is essential for developing analytical standards and conducting mechanistic studies to understand why this specific metabolite is dysregulated in ALS and potentially other excitotoxic disorders.

Studying the Neurochemical Basis of Hyperhomocysteinemia

Research on the neurological complications of hyperhomocysteinemia requires the pure enantiomers of HCSA. The finding that L-HCSA is >200-fold more potent at inhibiting neuronal networks than homocysteine (IC50 1.9 μM vs. 401 μM) shifts the focus to oxidized metabolites as the primary pathogenic agents [1]. D-HCSA is required as a chiral comparator to fully characterize the receptor and channel targets responsible for this potent neuroinhibition, moving beyond the study of homocysteine alone.

Quote Request

Request a Quote for D-Homocysteinesulfinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.